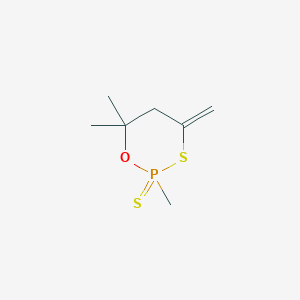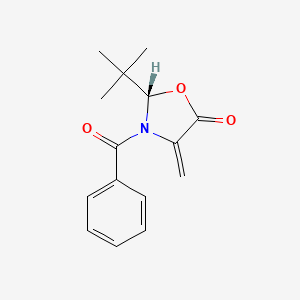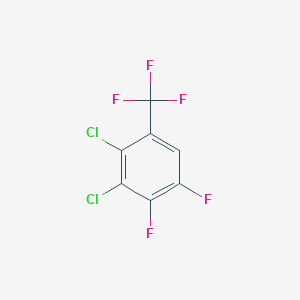
Bis(3-methylbut-3-enyl) disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methylbut-3-enyl) disulfide is an organic compound with the molecular formula C10H18S2 and a molecular weight of 202.380 It is characterized by the presence of two 3-methylbut-3-enyl groups connected by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbut-3-enyl) disulfide typically involves the reaction of thiols with oxidizing agents. One common method is the reaction of 3-methylbut-3-enyl thiol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base. The reaction proceeds under mild conditions, resulting in the formation of the disulfide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation of thiols using environmentally friendly oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3-methylbut-3-enyl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other strong oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides.
Wissenschaftliche Forschungsanwendungen
Bis(3-methylbut-3-enyl) disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate redox states in cells.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of bis(3-methylbut-3-enyl) disulfide involves the cleavage and formation of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Bis(3-methylbutyl) disulfide: Similar structure but with different alkyl groups.
Bis(3-methyl-3-butenyl) disulfide: Similar structure with variations in the alkyl groups.
Diisopentyl disulfide: Another disulfide compound with different alkyl groups.
Uniqueness: Bis(3-methylbut-3-enyl) disulfide is unique due to its specific alkyl groups and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
113960-68-2 |
|---|---|
Molekularformel |
C10H18S2 |
Molekulargewicht |
202.4 g/mol |
IUPAC-Name |
2-methyl-4-(3-methylbut-3-enyldisulfanyl)but-1-ene |
InChI |
InChI=1S/C10H18S2/c1-9(2)5-7-11-12-8-6-10(3)4/h1,3,5-8H2,2,4H3 |
InChI-Schlüssel |
PJAJDNBIZBZBGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCSSCCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
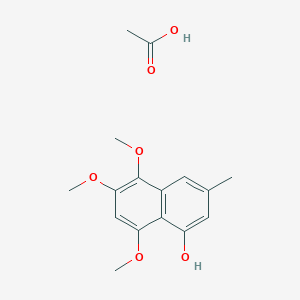
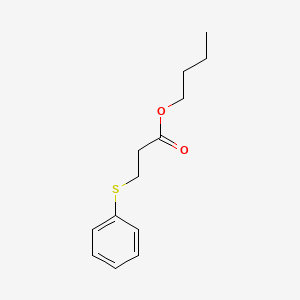
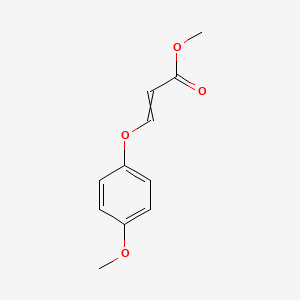
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)


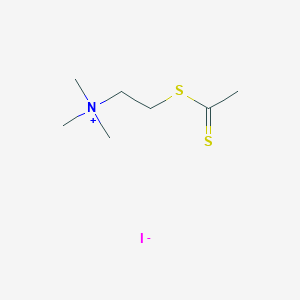
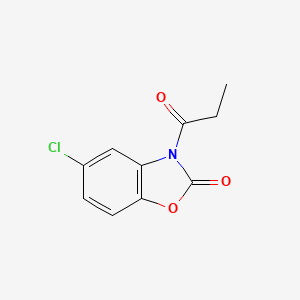

![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
